N-(5-Amino-2-methylphenyl)-2-isobutoxybenzamide
Overview
Description
N-(5-Amino-2-methylphenyl)-2-isobutoxybenzamide is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reductive Chemistry and Cytotoxicity
- N-(5-Amino-2-methylphenyl)-2-isobutoxybenzamide demonstrates selective toxicity for hypoxic cells, attributed to oxygen-inhibited enzymatic reduction of nitro groups to corresponding amines or hydroxylamines. This process has been studied in the context of its application as a bioreductive drug in cancer treatment (Palmer et al., 1995).
Synthesis and Structural Characterization
- The compound has been synthesized and characterized using methods like X-ray diffraction and spectroscopic analysis. This research provides insights into its molecular structure and potential for forming supramolecular structures through hydrogen bonding, which can be critical for its biological applications (Cakmak et al., 2022).
Kinesin Spindle Protein Inhibition for Cancer Treatment
- A structurally related compound, (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide, has shown potential as an anticancer agent through its ability to inhibit kinesin spindle protein (KSP). This inhibition leads to cell cycle arrest and cellular death in cancer cells, highlighting the potential therapeutic applications of similar compounds (Theoclitou et al., 2011).
Electrochemical Biosensing Applications
- Modified electrodes incorporating related benzamide compounds have been developed for electrocatalytic determination of biomolecules like glutathione. This showcases the potential of this compound in biosensor technology for detecting and quantifying biological substances (Karimi-Maleh et al., 2014).
Gastroprokinetic Activity
- Benzamides related to this compound have demonstrated gastroprokinetic activity, influencing gastric emptying. This suggests potential applications in gastrointestinal disorders (Morie et al., 1995).
Antimalarial Activity
- Similar benzamide compounds have shown significant antimalarial activity against resistant strains of Plasmodium. This indicates the potential use of this compound in developing new antimalarial drugs (Werbel et al., 1986).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antimicrobial activities, suggesting that their targets may be microbial proteins or enzymes .
Mode of Action
Based on the antimicrobial activity of related compounds, it can be hypothesized that this compound may interfere with essential microbial processes, such as cell wall synthesis, protein synthesis, or dna replication .
Biochemical Pathways
Given its potential antimicrobial activity, it may impact pathways related to microbial growth and survival .
Result of Action
Related compounds have been shown to exhibit antimicrobial activity, suggesting that this compound may also have the potential to inhibit microbial growth .
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(2-methylpropoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)11-22-17-7-5-4-6-15(17)18(21)20-16-10-14(19)9-8-13(16)3/h4-10,12H,11,19H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBPCAFGGGHBAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.